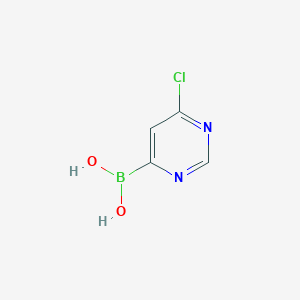
4-Propyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of 1,4-diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,4-diazepan-5-one can be achieved through several methods. One common approach involves the reaction of 1,4-diazepane with propyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-diazepane and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Another method involves the use of a one-pot synthesis approach, where the target molecule is synthesized from the respective 2,6-diaryl-piperidin-4-ones catalyzed by NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation in solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave irradiation and heterogeneous catalysts can enhance the efficiency and yield of the production process, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atoms in the diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted diazepane derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Propyl-1,4-diazepan-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Propyl-1,4-diazepan-5-one involves its interaction with specific enzymes and molecular targets. The compound is believed to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), leading to various biochemical effects . The inhibition of these enzymes can result in increased levels of neurotransmitters, which may have therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepan-5-one: A parent compound with similar structural features but lacking the propyl group.
4-Methyl-1,4-diazepan-5-one: A derivative with a methyl group instead of a propyl group.
2,7-Diphenyl-1,4-diazepan-5-one: A compound with phenyl groups at positions 2 and 7.
Uniqueness
4-Propyl-1,4-diazepan-5-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Propriétés
Numéro CAS |
1220038-63-0 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
4-propyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C8H16N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3 |
Clé InChI |
ZMFGEZSSULOPIW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCNCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



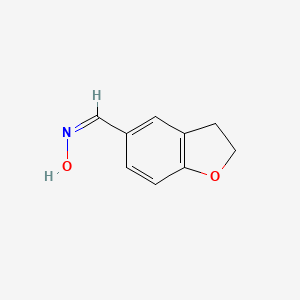
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
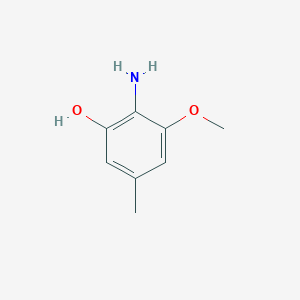

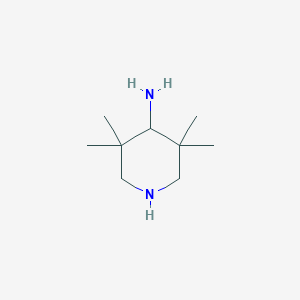
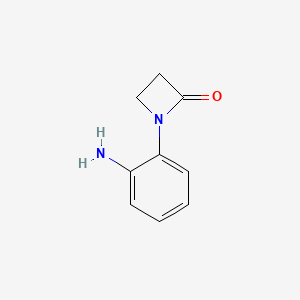

![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
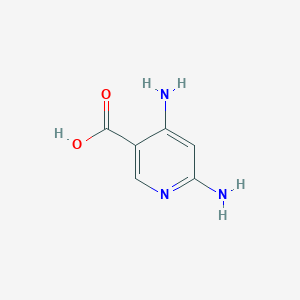
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
